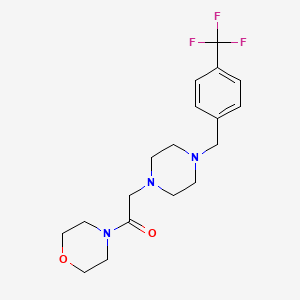

4-((4-(4-(Trifluoromethyl)benzyl)-1-piperazinyl)acetyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that includes a trifluoromethyl group, a benzyl group, a piperazine ring, and a morpholine ring . Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . Benzyl groups are commonly used protecting groups in organic synthesis . Piperazine rings are found in many pharmaceuticals, including antipsychotics and antihistamines . Morpholine is a common solvent and also used in organic synthesis .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine and morpholine rings, the introduction of the trifluoromethyl group, and the coupling of these components together. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings . The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the molecule . The piperazine and morpholine rings are both heterocyclic structures, which could also have significant effects on the molecule’s properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group could potentially undergo various reactions, including nucleophilic substitution or addition . The piperazine and morpholine rings could also participate in various reactions, depending on their substitution patterns and the reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body . The piperazine and morpholine rings could also influence the compound’s basicity and hydrogen bonding capabilities .Scientific Research Applications

Molecular Structure and Conformation Studies

- The molecular structure and conformations of compounds related to 4-((4-(4-(Trifluoromethyl)benzyl)-1-piperazinyl)acetyl)morpholine, especially those with trifluoromethylsulfonyl groups, have been extensively studied using NMR spectroscopy. This research provides valuable insights into the stereodynamics of such compounds, which is crucial for understanding their chemical behavior and potential applications in various fields, including medicinal chemistry (Shainyan et al., 2008).

Synthesis and Characterization

- Novel synthetic routes have been developed for the creation of dihydropyrimidinone derivatives containing morpholine and piperazine moieties. This research opens new avenues for the efficient synthesis of complex organic molecules, which could have implications in drug development and other areas of chemistry (Bhat et al., 2018).

Antimicrobial and Anticancer Activities

- Research into the synthesis and evaluation of thiosemicarbazone derivatives containing morpholine and piperazine has shown that these compounds exhibit moderate anticancer activity, particularly against human breast cancer cells. Such findings highlight the potential of these compounds in developing new therapeutic agents (Shi et al., 2016).

- The antimicrobial properties of novel 1,2,4-triazole derivatives containing morpholine and piperazine have been explored, with some compounds demonstrating good or moderate activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Biochemical Properties and Applications

- The physicochemical properties, cytotoxicity, and biodegradability of 4-benzyl-4-methylmorpholinium-based ionic liquids have been investigated, classifying them as moderate or low toxicity. This research is crucial for understanding the environmental and health implications of these substances and their potential applications in various industries (Pernak et al., 2011).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-morpholin-4-yl-2-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F3N3O2/c19-18(20,21)16-3-1-15(2-4-16)13-22-5-7-23(8-6-22)14-17(25)24-9-11-26-12-10-24/h1-4H,5-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHWXTRYHGPZMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(3-bromophenyl)-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2626952.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)

![2-Amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2626954.png)

![1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2626957.png)

![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2626960.png)

![(4-(3-Chlorophenyl)piperazin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2626967.png)